molecular formula C13H24O2 B14518186 Tridec-5-enoic acid CAS No. 62472-80-4

Tridec-5-enoic acid

Cat. No.: B14518186
CAS No.: 62472-80-4
M. Wt: 212.33 g/mol
InChI Key: CMIMTWMGUGEMPY-UHFFFAOYSA-N
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Description

Tridec-5-enoic acid (IUPAC name: this compound) is a monounsaturated fatty acid with a 13-carbon chain and a double bond at the fifth carbon position. While specific data on this compound are absent in the provided evidence, its structural analogs—such as tetradec-5-enoic acid (14 carbons), octadec-6-enoic acid (18 carbons), and others—offer insights into the physicochemical and biological behaviors of medium-to-long-chain unsaturated fatty acids. These compounds typically exhibit variable melting points, solubility, and metabolic roles depending on chain length, double bond position, and functional modifications .

Properties

CAS No.

62472-80-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

tridec-5-enoic acid

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h8-9H,2-7,10-12H2,1H3,(H,14,15)

InChI Key

CMIMTWMGUGEMPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize tridec-5-enoic acid involves the reduction of a carboxylic acid to its corresponding alcohol using diisobutylaluminum hydride (DIBAL-H). The reaction is carried out in tetrahydrofuran (THF) with 3.0 equivalents of DIBAL-H, followed by acidification and extraction with methyl tert-butyl ether (MTBE) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. general methods for producing long-chain fatty acids typically involve the use of catalytic hydrogenation or oxidation processes.

Chemical Reactions Analysis

Types of Reactions: Tridec-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: DIBAL-H in THF.

    Oxidation: PCC in dichloromethane.

Major Products Formed:

    Reduction: Tridec-5-en-1-ol.

    Oxidation: Tridec-5-enal.

Mechanism of Action

The mechanism of action of tridec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, a synthetic analog of this compound, UA-8, has been shown to possess both epoxyeicosatrienoic acid (EET)-mimetic and soluble epoxide hydrolase (sEH) inhibitory properties. This analog modulates the autophagic response in cardiac cells, promoting cell survival during metabolic stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tridec-5-enoic acid’s structural analogs based on available evidence, emphasizing key differences in molecular properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Double Bond Position Functional Groups Biological/Industrial Relevance Source
(5E)-Tetradec-5-enoic acid 544-66-1 C₁₄H₂₆O₂ 226.36 5 Carboxylic acid Intermediate in unsaturated fatty acid oxidation
(Z)-Octadec-6-enoic acid 593-39-5 C₁₈H₃₄O₂ 282.46 6 Carboxylic acid Industrial applications; requires safety precautions
9-Oxodec-2-enoic acid N/A C₁₀H₁₆O₃ (inferred) ~184.24 2 Carboxylic acid, ketone Research chemical; no significant hazards reported
Nonadec-5-enoic acid derivative* 84753-10-6 C₃₇H₆₈CaN₂O₃ N/A 5 Carboxylic acid, amide Synthetic intermediate in organic chemistry
5-[(9Z)-Octadec-9-enoyloxy]octadecanoic acid N/A C₃₆H₆₈O₄ 564.93 9 (oleoyl group) Esterified carboxylic acid Conjugated lipid; role in lipid metabolism

*Derivative: Calcium(2+) 3-[(octadecylamino)carbonyl]nonadec-5-enoate.

Key Findings from Comparative Analysis:

Chain Length and Physical Properties: Longer chains (e.g., octadec-6-enoic acid, C₁₈) exhibit higher molecular weights and melting points compared to shorter analogs like tetradec-5-enoic acid (C₁₄). This impacts solubility and industrial processing .

Double Bond Position and Reactivity: The position of the double bond influences metabolic pathways. For example, (5E)-tetradec-5-enoic acid is incorporated into lipid oxidation cycles, while esters like 5-[(9Z)-octadec-9-enoyloxy]octadecanoic acid participate in complex lipid biosynthesis .

Fluorinated analogs (e.g., tricosafluorododecanoic acid) are classified as substances of very high concern (SVHC) due to persistence and toxicity, but these differ significantly from non-fluorinated unsaturated acids .

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